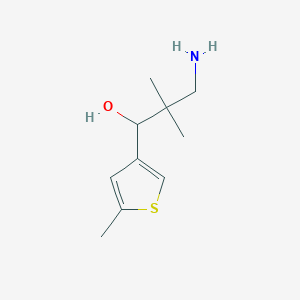
3-Amino-2,2-dimethyl-1-(5-methylthiophen-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,2-dimethyl-1-(5-methylthiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C10H17NOS It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(5-methylthiophen-3-yl)propan-1-ol typically involves the reaction of 5-methylthiophene-3-carbaldehyde with a suitable amine and a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,2-dimethyl-1-(5-methylthiophen-3-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Applications De Recherche Scientifique
3-Amino-2,2-dimethyl-1-(5-methylthiophen-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have therapeutic potential due to its ability to interact with biological targets, such as receptors and enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(5-methylthiophen-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2,2-dimethyl-1-propanol: A structurally similar compound without the thiophene ring.
5-Methylthiophene-3-carbaldehyde: A precursor in the synthesis of the target compound.
Thiophene derivatives: Compounds containing the thiophene ring with various substituents.
Uniqueness
3-Amino-2,2-dimethyl-1-(5-methylthiophen-3-yl)propan-1-ol is unique due to the presence of both the amino group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H17NOS |
|---|---|
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
3-amino-2,2-dimethyl-1-(5-methylthiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-7-4-8(5-13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3 |
Clé InChI |
PVIXBECDKGFXQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CS1)C(C(C)(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




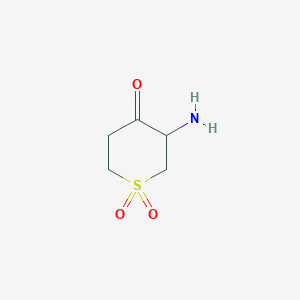

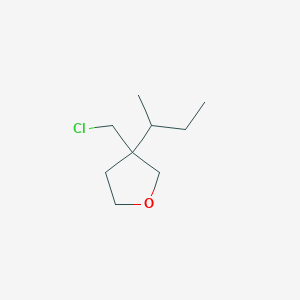
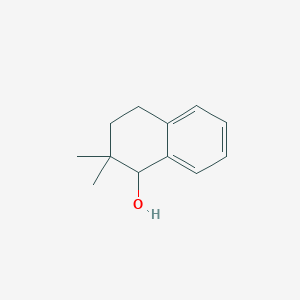
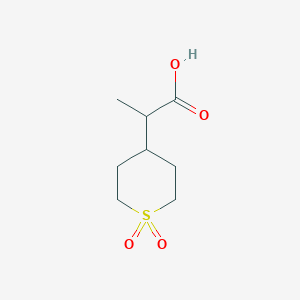

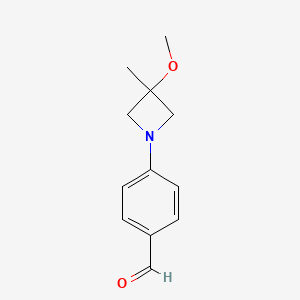
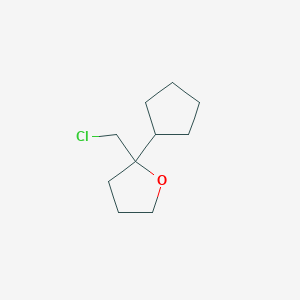
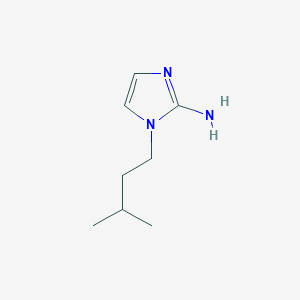
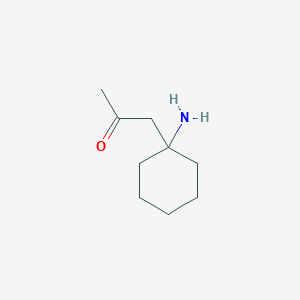
![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
